3-(4-fluorophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(4-fluorophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.
Amidation Reaction: The final step involves the amidation of the oxadiazole ring with 2-{[(2-methoxyphenyl)carbonyl]amino}ethylamine under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it up to form amines and other derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicine, 3-(4-fluorophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the oxadiazole ring contributes to its stability and reactivity. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
- 3-(4-bromophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
- 3-(4-methylphenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
Uniqueness
The presence of the fluorophenyl group in 3-(4-fluorophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide imparts unique properties, such as increased lipophilicity and enhanced binding affinity to biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
Molecular Formula |
C19H17FN4O4 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-[2-[(2-methoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C19H17FN4O4/c1-27-15-5-3-2-4-14(15)17(25)21-10-11-22-18(26)19-23-16(24-28-19)12-6-8-13(20)9-7-12/h2-9H,10-11H2,1H3,(H,21,25)(H,22,26) |
InChI Key |
KPMKXNWBXIDZGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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